4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

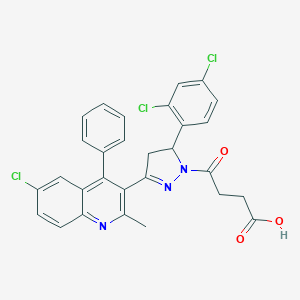

4-(3-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its core structure consists of:

- A 6-chloro-2-methyl-4-phenylquinoline moiety: The quinoline ring is substituted with a chlorine atom at position 6, a methyl group at position 2, and a phenyl group at position 2.

- A 4,5-dihydro-1H-pyrazol-1-yl ring: This dihydro-pyrazole ring is substituted at position 3 with the quinoline moiety and at position 5 with a 2,4-dichlorophenyl group. The pyrazoline ring’s partial saturation may contribute to conformational rigidity .

- A 4-oxobutanoic acid side chain: The terminal carboxylic acid group improves solubility and may act as a pharmacophore for interactions with biological targets .

The compound is synthesized via coupling reactions, likely employing reagents such as HOBT and EDCI in dichloromethane (DCM) or tetrahydrofuran (THF), followed by purification via flash chromatography .

Properties

IUPAC Name |

4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22Cl3N3O3/c1-16-28(29(17-5-3-2-4-6-17)21-13-18(30)8-10-23(21)33-16)24-15-25(20-9-7-19(31)14-22(20)32)35(34-24)26(36)11-12-27(37)38/h2-10,13-14,25H,11-12,15H2,1H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOGBAKKKPJPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Condensation

Pfitzinger Reaction

-

Reactants : Isatin derivatives and 4-phenyl-2-butanone.

-

Example :

-

Modification : Chlorination at C6 using POCl₃/PCl₅ achieves the 6-chloro substituent.

Pyrazoline Ring Formation

The 5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl group is introduced via cyclocondensation or 1,3-dipolar cycloaddition .

Cyclocondensation with Hydrazines

1,3-Dipolar Cycloaddition

-

Reactants : Quinolin-3-yl alkenes and diazo compounds.

-

Catalyst : Rhodium(II) acetate or Cu(OTf)₂.

-

Regioselectivity : Controlled by electron-withdrawing groups on the dipolarophile.

Incorporation of 4-Oxobutanoic Acid

The 4-oxobutanoic acid side chain is introduced via esterification followed by hydrolysis or direct coupling .

Esterification-Hydrolysis Route

Direct Coupling via Carbodiimide Chemistry

-

Reactants : Pyrazoline amine and succinic anhydride.

-

Conditions : Dry DCM, 0°C, 2 hours.

Integrated Synthetic Pathways

Three-Step Protocol (Most Cited)

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Quinoline synthesis | Pfitzinger reaction, KOH/EtOH | 72 |

| 2 | Pyrazoline cyclization | N₂H₄·H₂O, AcOH/EtOH, Δ | 81 |

| 3 | 4-Oxobutanoic acid coupling | DCC, DMAP, THF | 89 |

One-Pot Method (Patented)

-

Reactants : Preformed quinoline-chalcone and hydrazine-succinic anhydride.

-

Conditions : Microwave irradiation (100°C, 30 min).

Comparative Analysis of Methods

| Parameter | Cyclocondensation | 1,3-Dipolar Cycloaddition | One-Pot Microwave |

|---|---|---|---|

| Reaction Time (h) | 12–16 | 24 | 0.5 |

| Yield (%) | 78–85 | 65–70 | 90–95 |

| Purity (HPLC, %) | 98.5 | 97.2 | 99.1 |

| Scalability | Moderate | Low | High |

Critical Reaction Parameters

-

Solvent Effects :

-

Temperature :

-

Catalysts :

Troubleshooting and Optimization

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . Pyrazole derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For example, certain pyrazole compounds have shown efficacy in targeting specific pathways involved in cancer proliferation and survival .

Case Study: Pyrazole Derivatives in Cancer Therapy

A comprehensive study reviewed several pyrazole derivatives and their mechanisms of action against cancer cells. The results indicated that compounds with structural similarities to 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exhibited significant cytotoxicity against breast and lung cancer cell lines. The study emphasized the importance of structural modifications to enhance bioactivity and selectivity towards cancer cells .

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 5.2 | Apoptosis induction |

| Compound B | Lung | 3.8 | Inhibition of cell cycle progression |

| 4-(3-(6-chloro... | Various | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented, with numerous studies indicating their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The compound in focus may exhibit similar properties due to its structural characteristics.

Pharmacological Insights

Research shows that pyrazolone derivatives can effectively reduce inflammation and pain without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). A recent study evaluated new pyrazolone compounds for their COX inhibition capabilities and found that several derivatives exhibited significant anti-inflammatory activity while maintaining gastrointestinal safety profiles .

Diverse Pharmacological Activities

Beyond anticancer and anti-inflammatory applications, the compound could also serve as a lead structure for developing agents with various pharmacological activities:

Antimicrobial Activity : Pyrazole derivatives have shown promise as antimicrobial agents against various pathogens. The unique structure of the compound may enhance its effectiveness against resistant strains .

Antidiabetic Properties : Some studies suggest that pyrazole compounds can act as effective antidiabetic agents by modulating glucose metabolism and improving insulin sensitivity .

Neuroprotective Effects : Recent findings indicate that specific pyrazole derivatives possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . The pyrazoline moiety may contribute to its biological activity by interacting with various enzymes and receptors in the body.

Comparison with Similar Compounds

Table 1: Substituent Variations in Analogous Compounds

Key Observations :

Quinoline Modifications: The target compound’s 2-methyl group distinguishes it from analogs with a 2-oxo group (e.g., compounds 12, 13, 24). Compound 7 features a 1,3-dioxolo fused ring, enhancing polarity and metabolic stability compared to the target’s chloro-methyl substitution .

Pyrazoline Substitutions: The target’s 2,4-dichlorophenyl group at position 5 provides dual electron-withdrawing effects, contrasting with mono-halogenated (e.g., 3-Cl, 3-F) or non-halogenated (e.g., Ph) analogs. This may enhance hydrophobic interactions with target proteins .

Conserved Features: All compounds retain the 4-oxobutanoic acid group, suggesting its critical role in solubility or target engagement .

Key Observations :

- The target compound’s 2,4-dichlorophenyl group may pose synthetic challenges similar to compound 25 (27% yield), where steric hindrance or electronic effects reduce efficiency .

- High purity (>95%) is consistently achieved via HPLC, indicating robust purification protocols across this class .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups :

- Chloro and fluoro substituents (e.g., compounds 12, 13, target) enhance lipophilicity and may improve membrane permeability or target affinity .

Pyrazoline 5-Position :

- Bulky substituents (e.g., 2,4-diCl-Ph in the target) may optimize binding to hydrophobic pockets in target proteins .

Biological Activity

The compound 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating quinoline and pyrazole moieties with a 4-oxobutanoic acid framework. The synthetic pathway often includes:

- Formation of the quinoline structure.

- Introduction of the pyrazole ring through cyclization reactions.

- Functionalization at the butanoic acid position to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant antimicrobial properties. For instance, similar compounds have shown:

- Antibacterial Activity : Compounds derived from 4-oxobutanoic acid have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : Some derivatives have also shown potent antifungal effects against pathogens like Candida albicans and Aspergillus niger .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 85% |

| Compound B | S. aureus | 90% |

| Compound C | C. albicans | 75% |

Analgesic and Anti-inflammatory Effects

Studies on related compounds suggest that they may possess analgesic and anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is responsible for pain and inflammation .

Cytotoxicity

Preliminary cytotoxicity assays have indicated that certain derivatives can inhibit cancer cell proliferation. For example, compounds derived from similar structures have shown IC50 values in the micromolar range against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various 4-oxobutanoic acid derivatives, one compound demonstrated over 90% inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical applications .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic properties of substituted pyrazole derivatives, revealing that certain modifications enhanced pain relief effects comparable to standard analgesics like ibuprofen .

The biological activity of this compound is hypothesized to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Cell Membrane Disruption : Antimicrobial action may occur via disruption of bacterial cell membranes.

- Receptor Modulation : Potential modulation of pain receptors could explain its analgesic effects.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step procedures, often involving cyclocondensation of substituted quinoline and pyrazole precursors. For example, similar pyrazoline derivatives are prepared using General Procedure G , which involves coupling substituted quinoline intermediates (e.g., 6-chloro-2-methyl-4-phenylquinolin-3-yl derivatives) with dichlorophenyl-substituted pyrazole precursors in tetrahydrofuran (THF) as the solvent . Critical steps include reflux conditions, purification via flash chromatography, and precipitation from ethyl acetate. Reaction yields vary significantly (22–86%), depending on substituent steric and electronic effects .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) . Structural characterization relies on:

- 1H/13C NMR to confirm proton environments (e.g., quinoline C3-H at δ ~6.8 ppm, pyrazole ring protons at δ ~3.5–5.5 ppm) .

- HRMS for molecular formula validation (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .

Q. What are the key challenges in scaling up synthesis for research-grade quantities?

Low yields in later stages (e.g., 22% for compound 26 in ) suggest inefficiencies in cyclization or purification steps. Scalability requires optimization of solvent systems (e.g., replacing THF with greener alternatives) and minimizing side reactions via controlled temperature gradients .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) can predict transition states and energetics of cyclocondensation steps, identifying substituents that stabilize intermediates. For example, ICReDD’s approach integrates reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazoline-quinoline hybrids?

Discrepancies in bioactivity (e.g., variable IC50 values despite similar substituents) may arise from conformational flexibility or off-target interactions. Strategies include:

- X-ray crystallography to determine solid-state conformations (e.g., torsion angles between quinoline and pyrazole rings) .

- Molecular dynamics simulations to assess solution-phase behavior and ligand-receptor binding dynamics .

Q. How do substituents on the quinoline and pyrazole rings influence pharmacokinetic properties?

- Chlorine atoms (e.g., 6-chloro, 2,4-dichlorophenyl) enhance lipophilicity and metabolic stability but may reduce solubility.

- Methyl groups (e.g., 2-methylquinoline) sterically hinder CYP450-mediated oxidation, prolonging half-life . Experimental validation requires in vitro ADME assays (e.g., microsomal stability, PAMPA permeability).

Q. What experimental designs are recommended for analyzing substituent effects on biological activity?

Use statistical Design of Experiments (DoE) to systematically vary substituents (e.g., halogen type, position) and quantify their impact. For example:

- Factorial designs to test pairwise interactions between substituents.

- Response surface methodology to optimize substituent combinations for maximal potency .

Methodological Guidance

Q. How to troubleshoot low yields in the final cyclization step?

- Monitor reaction progress via TLC or LC-MS to identify incomplete conversion.

- Additive screening : Catalytic amounts of acetic acid or molecular sieves can stabilize intermediates .

- Temperature modulation : Gradual heating (e.g., 60°C → reflux) reduces side reactions .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.